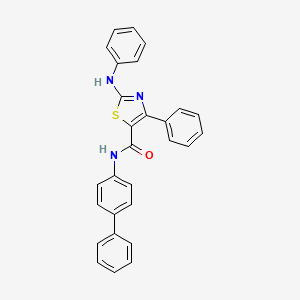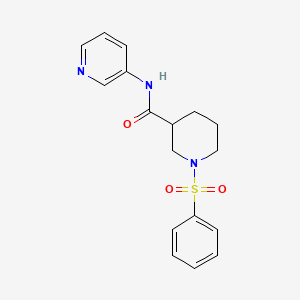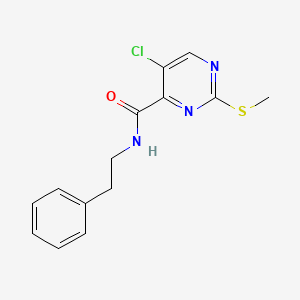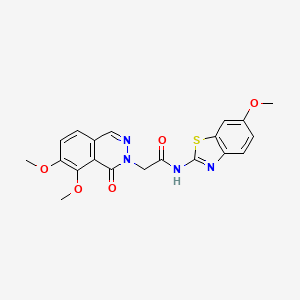![molecular formula C21H22N2O3S B12159966 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen atoms. This specific compound features an imino group (C=N) and a phenyl ring, making it structurally interesting.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a substituted benzaldehyde with an iminothiazolidinone precursor. The imino group is introduced during this step.
Reaction Conditions::Starting Materials: Substituted benzaldehyde, iminothiazolidinone precursor
Reaction Steps:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl ring.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: Substitution reactions can occur at various positions on the phenyl ring.
Ring-Opening: The thiazolidinone ring can open under specific conditions.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, ROH).
Ring-Opening: Acidic or basic conditions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Ring-opening reactions may yield open-chain derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicine: Thiazolidinones exhibit potential as antitumor, antimicrobial, and anti-inflammatory agents.
Chemistry: They serve as building blocks for more complex molecules.
Industry: Thiazolidinones find use in materials science and catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare thiazolidinones based on their substituents, biological activity, and structural features.
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12- |
InChI Key |
YPAGLBUYFMOAEQ-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)
![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)


![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)
methanone](/img/structure/B12159943.png)
![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
